Product packaging for (E)-4-(4-methylphenyl)but-3-en-2-one(Cat. No.:CAS No. 4023-84-1)

(E)-4-(4-methylphenyl)but-3-en-2-one

Cat. No.: B3425214
CAS No.: 4023-84-1
M. Wt: 160.21 g/mol
InChI Key: USXMUOFSQBSHGN-VMPITWQZSA-N
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Description

(E)-4-(4-methylphenyl)but-3-en-2-one is a useful research compound. Its molecular formula is C11H12O and its molecular weight is 160.21 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Buten-2-one, 4-(4-methylphenyl)- is 160.088815002 g/mol and the complexity rating of the compound is 173. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 636784. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O B3425214 (E)-4-(4-methylphenyl)but-3-en-2-one CAS No. 4023-84-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-4-(4-methylphenyl)but-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H12O/c1-9-3-6-11(7-4-9)8-5-10(2)12/h3-8H,1-2H3/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USXMUOFSQBSHGN-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7062879, DTXSID301288351
Record name 3-Buten-2-one, 4-(4-methylphenyl)-
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Record name (3E)-4-(4-Methylphenyl)-3-buten-2-one
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Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4023-84-1, 3160-38-1
Record name (3E)-4-(4-Methylphenyl)-3-buten-2-one
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Record name 3-Buten-2-one, 4-(4-methylphenyl)-
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Record name But-3-en-2-one, 4-(4-methylphenyl)-,(E)-
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Record name 3-Buten-2-one, 4-(4-methylphenyl)-
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Record name 3-Buten-2-one, 4-(4-methylphenyl)-
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Record name (3E)-4-(4-Methylphenyl)-3-buten-2-one
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Contextualization Within α,β Unsaturated Ketone Chemistry

(E)-4-(4-methylphenyl)but-3-en-2-one is a member of the α,β-unsaturated ketone class of compounds. wikipedia.org These are organic molecules that feature a ketone functional group conjugated with a carbon-carbon double bond. wikipedia.org This structural arrangement, represented generally as (O=CR)−Cα=Cβ−R, results in a delocalized π-electron system across the C=C-C=O moiety. wikipedia.org

The conjugation imparts unique electronic properties and reactivity compared to isolated ketones or alkenes. libretexts.org A key characteristic of α,β-unsaturated carbonyls is their susceptibility to nucleophilic attack at the β-carbon, a mode of reactivity known as vinylogous or conjugate addition (Michael addition). wikipedia.orglibretexts.org This reactivity is a cornerstone of synthetic organic chemistry, enabling the formation of complex molecular architectures. The presence of the conjugated system also influences the compound's spectroscopic properties, for instance, affecting the chemical shifts of protons in NMR spectroscopy. libretexts.org

The structure of this compound fits this template perfectly. The ketone's carbonyl group is at the C2 position, making the adjacent C3 the α-carbon and the subsequent C4 the β-carbon, which is part of the alkene double bond.

Overview of Key Academic Research Trajectories for E 4 4 Methylphenyl but 3 En 2 One

Michael Addition Reactions and Conjugate Chemistry of the Enone Moiety

The Michael addition, a cornerstone of carbon-carbon bond formation, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. acs.org In the case of this compound, the electron-withdrawing acetyl group polarizes the conjugated system, rendering the β-carbon electrophilic and susceptible to attack by a wide range of nucleophiles, known as Michael donors.

The conjugate addition of nucleophiles to the β-carbon of this compound is a fundamental reaction. The general mechanism proceeds via the attack of a nucleophile on the β-carbon, which leads to the formation of a resonance-stabilized enolate intermediate. This enolate is then protonated, typically by a solvent or upon acidic workup, to yield the final 1,4-adduct.

A diverse array of nucleophiles can participate in this reaction. Soft nucleophiles, such as thiolates, amines, and carbanions derived from malonic esters or β-ketoesters, preferentially add to the β-carbon in a conjugate fashion. For instance, the thiol-ene reaction, which is the addition of a thiol to an alkene, is a highly efficient method for forming thioethers via a Michael-type mechanism. While specific studies detailing a broad range of nucleophilic additions to this compound are not prevalent in foundational literature, its structural analogy to other well-studied enones suggests it is an excellent substrate for such transformations.

Table 1: Representative Nucleophiles for Michael Addition Due to a lack of specific literature data for this compound, this table presents generally suitable nucleophiles for Michael additions to α,β-unsaturated ketones.

Nucleophile ClassSpecific ExampleExpected Product Type
ThiolThiophenol3-(Phenylthio)-4-(4-methylphenyl)butan-2-one
AminePiperidine3-(Piperidin-1-yl)-4-(4-methylphenyl)butan-2-one
MalonateDiethyl malonateDiethyl 2-(1-(4-methylphenyl)-3-oxobutan-2-yl)malonate
CyanideSodium cyanide4-Cyano-4-(4-methylphenyl)butan-2-one

The development of asymmetric Michael additions allows for the stereocontrolled synthesis of chiral molecules. This is typically achieved using chiral organocatalysts, such as those derived from cinchona alkaloids, prolinols, or bifunctional thioureas. These catalysts can activate the enone (via iminium or hydrogen bonding) or the nucleophile (via enamine formation) to control the facial selectivity of the addition, leading to products with high enantiomeric excess (ee).

For this compound, an asymmetric Michael addition would generate a new stereocenter at the β-carbon. For example, the reaction with a nucleophile like dimethyl malonate, catalyzed by a chiral bifunctional catalyst, would be expected to yield a chiral 1,5-dicarbonyl compound. While many studies have demonstrated this for similar chalcones and enones, specific data on the enantioselective Michael addition to this compound is a subject for further research investigation.

The enolate intermediate formed during the Michael addition is a potent nucleophile itself and can be trapped in situ by an electrophile, leading to tandem or cascade reactions. This strategy allows for the rapid construction of complex molecular architectures from simple precursors. A common tandem sequence is the Michael-aldol reaction, where the enolate formed after the initial conjugate addition performs an intramolecular aldol condensation to form a new ring.

The enolate generated from the addition of a nucleophile to this compound could, in principle, initiate various cascade sequences. For example, a tandem Michael addition followed by an intramolecular cyclization could be used to synthesize substituted cyclic compounds. Research into such cascade reactions often focuses on creating polyfunctionalized molecules in a single, atom-economical step.

Cycloaddition Reactions of this compound

Cycloaddition reactions are powerful tools for the synthesis of cyclic compounds. The enone moiety in this compound can participate as a 2π-electron component in several types of cycloadditions.

In the Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring in a [4+2] cycloaddition. The reaction rate is enhanced when the dienophile possesses electron-withdrawing groups. The acetyl group in this compound acts as an effective electron-withdrawing group, making the carbon-carbon double bond electron-deficient and thus a reactive dienophile.

It is expected to react readily with electron-rich dienes, such as cyclopentadiene (B3395910) or 2,3-dimethyl-1,3-butadiene, to yield cyclohexene (B86901) derivatives. The reaction with a cyclic diene like cyclopentadiene would produce a bicyclic adduct. The stereochemical outcome of the Diels-Alder reaction is highly predictable, typically favoring the endo product under kinetic control.

Table 2: Potential Diels-Alder Reactions This table illustrates hypothetical Diels-Alder reactions, as specific examples for this compound were not found in the searched literature.

DieneExpected Product
1,3-Butadiene4-Acetyl-5-(4-methylphenyl)cyclohex-1-ene
Cyclopentadiene2-Acetyl-3-(4-methylphenyl)bicyclo[2.2.1]hept-5-ene
Furan1-Acetyl-7-(4-methylphenyl)-8-oxabicyclo[2.2.2]octa-2,5-diene

Beyond the Diels-Alder reaction, enones can participate in other cycloadditions. Photochemical [2+2] cycloadditions, such as the Paternò-Büchi reaction, involve the reaction of an electronically excited alkene with a ground-state alkene to form a cyclobutane (B1203170) ring. Under UV irradiation, this compound could potentially dimerize or react with another alkene to form substituted cyclobutane derivatives, a structural motif found in numerous natural products. acs.org

[3+2] Cycloadditions involve a three-atom component (1,3-dipole) reacting with a two-atom component (dipolarophile) to form a five-membered ring. Common 1,3-dipoles include nitrile oxides, azides, and nitrones. As a good dipolarophile, this compound could react with a 1,3-dipole like benzonitrile (B105546) oxide to synthesize a substituted isoxazoline (B3343090) ring. Such reactions are valuable for constructing heterocyclic systems.

Transformations of the Carbonyl Functionality in this compound

The reduction of the α,β-unsaturated ketone moiety in this compound offers multiple pathways, as both the carbon-carbon double bond and the carbonyl group can be reduced. The choice of reducing agent and reaction conditions is crucial for achieving chemoselectivity.

Chemoselective Carbonyl Reduction: Selective reduction of the carbonyl group to a secondary alcohol, yielding (E)-4-(4-methylphenyl)but-3-en-2-ol, can be achieved using mild hydride reagents. Sodium borohydride (B1222165) (NaBH₄) in a protic solvent like methanol (B129727) or ethanol (B145695) at low temperatures is a common method for the 1,2-reduction of the carbonyl group in enones, leaving the C=C double bond intact. orgsyn.org A procedure for the similar compound (E)-4-phenyl-3-buten-2-one involves dissolving the enone in ethanol, cooling it in an ice bath, and then adding sodium borohydride portion-wise. orgsyn.org This approach is expected to be effective for the title compound as well.

Conjugate Reduction and Full Reduction: More powerful reducing systems or catalytic hydrogenation can lead to the reduction of the C=C double bond (conjugate reduction or 1,4-reduction) or the reduction of both functional groups. For example, using sodium borohydride under different conditions, such as prolonged reaction times or higher temperatures, can lead to the reduction of both the double bond and the carbonyl, resulting in the saturated alcohol, 4-(4-methylphenyl)butan-2-ol. wikipedia.orgsigmaaldrich.com Catalytic hydrogenation, for instance using H₂ with a palladium catalyst (Pd/C), is also a common method for the complete saturation of the enone system. google.com

The outcomes of different reduction approaches are summarized in the table below.

Reagent/ConditionMajor ProductType of Reduction
NaBH₄, EtOH, 0 °C(E)-4-(4-methylphenyl)but-3-en-2-ol1,2-Reduction (Carbonyl)
NaBH₄, prolonged reaction4-(4-methylphenyl)butan-2-ol1,2- and 1,4-Reduction
H₂, Pd/C4-(4-methylphenyl)butan-2-ol1,2- and 1,4-Reduction

Stereoselective Approaches: When the carbonyl group is reduced, a new stereocenter is created at the C-2 position. The stereoselectivity of this reduction can be influenced by the use of chiral reducing agents or catalysts. Asymmetric transfer hydrogenation using chiral ruthenium catalysts, for example, is a well-established method for the enantioselective reduction of ketones. researchgate.net These methods can produce optically active secondary alcohols with high enantiomeric excess.

The carbonyl group of this compound is a versatile handle for various derivatization reactions, including the formation of oximes, hydrazones, and acetals.

Oximes and Hydrazones: The reaction of this compound with hydroxylamine (B1172632) (NH₂OH) or its salts (e.g., hydroxylamine hydrochloride) leads to the formation of the corresponding oxime, this compound oxime. arpgweb.com Similarly, condensation with hydrazine (B178648) (N₂H₄) or substituted hydrazines (e.g., phenylhydrazine) yields the respective hydrazones. mdpi.comtsijournals.com These reactions are typically carried out by refluxing the ketone with the reagent in a suitable solvent like ethanol, often with the addition of a base or acid catalyst. researchgate.netarpgweb.com These derivatives are important in their own right and as intermediates in further synthetic transformations.

Acetals: The carbonyl group can be protected as an acetal (B89532) to prevent it from reacting under certain conditions, such as with strongly nucleophilic or basic reagents. libretexts.orgwikipedia.org Acetal formation is achieved by reacting the ketone with an alcohol or a diol (like ethylene (B1197577) glycol) under acidic conditions, with the removal of water to drive the equilibrium towards the product. chem-station.com Common catalysts include p-toluenesulfonic acid (p-TsOH) or camphor (B46023) sulfonic acid. nih.gov The resulting acetal, for example, 2-methyl-2-(2-(4-methylphenyl)vinyl)-1,3-dioxolane, is stable to basic, reductive, and nucleophilic environments but can be easily removed by treatment with aqueous acid to regenerate the ketone. wikipedia.orgchem-station.com

DerivativeReagentsTypical Conditions
OximeHydroxylamine hydrochloride, Base (e.g., KOH)Reflux in Ethanol
HydrazoneHydrazine hydrate (B1144303)Reflux in Ethanol
Acetal (cyclic)Ethylene glycol, Acid catalyst (e.g., p-TsOH)Toluene (B28343), Dean-Stark trap

The Baeyer-Villiger oxidation transforms a ketone into an ester through the insertion of an oxygen atom adjacent to the carbonyl carbon. wikipedia.orgorganic-chemistry.org This reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide with a Lewis acid catalyst. organic-chemistry.orgsigmaaldrich.com

When applied to this compound, an unsymmetrical ketone, the regioselectivity of the oxygen insertion is determined by the relative migratory aptitude of the two groups attached to the carbonyl carbon: the methyl group and the (E)-2-(4-methylphenyl)vinyl group. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl ~ phenyl > primary alkyl > methyl. organic-chemistry.org The vinyl group, particularly when substituted with an electron-donating phenyl ring, is expected to have a high migratory aptitude, comparable to or greater than a phenyl group.

Therefore, the Baeyer-Villiger oxidation of this compound is predicted to proceed with the migration of the vinyl group, leading to the formation of (E)-2-(4-methylphenyl)vinyl acetate. The alternative product, methyl (E)-4-(4-methylphenyl)but-3-enoate, resulting from methyl group migration, would be the minor product. The reaction mechanism involves the initial attack of the peroxyacid on the protonated carbonyl group to form a Criegee intermediate, followed by the rate-determining migration step. wikipedia.org

Predicted Outcome of Baeyer-Villiger Oxidation:

Starting MaterialOxidantMajor ProductMinor Product
This compoundm-CPBA(E)-2-(4-methylphenyl)vinyl acetateMethyl (E)-4-(4-methylphenyl)but-3-enoate

Aromatic Ring Functionalization and Electrophilic Substitution on the 4-Methylphenyl Group

The 4-methylphenyl group in this compound is susceptible to electrophilic aromatic substitution. The regiochemical outcome of such reactions is governed by the directing effects of the two substituents on the aromatic ring: the methyl group and the (E)-3-oxobut-1-en-1-yl group.

The methyl group is an activating, ortho, para-directing substituent due to hyperconjugation and its inductive effect. The (E)-3-oxobut-1-en-1-yl group, being an unsaturated ketone system, is a deactivating, meta-directing substituent due to its electron-withdrawing resonance effect.

Regioselective Bromination: In the electrophilic bromination of this compound, the powerful ortho, para-directing effect of the activating methyl group will dominate the weaker meta-directing effect of the deactivating vinyl ketone substituent. Therefore, the incoming electrophile (Br⁺) will be directed to the positions ortho to the methyl group (C-3 and C-5). Given the steric hindrance from the adjacent vinyl group, substitution is most likely to occur at the C-3 position. Reagents commonly used for such brominations include bromine (Br₂) in the presence of a Lewis acid or N-bromosuccinimide (NBS) with an acid catalyst. wku.edu

Regioselective Nitration: Similarly, for electrophilic nitration, typically carried out with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), the activating methyl group will direct the incoming nitronium ion (NO₂⁺) to the ortho positions. The major product expected is (E)-4-(3-nitro-4-methylphenyl)but-3-en-2-one.

Predicted Regioselectivity of Electrophilic Aromatic Substitution:

ReactionReagentsPredicted Major Product
BrominationBr₂, FeBr₃(E)-4-(3-bromo-4-methylphenyl)but-3-en-2-one
NitrationHNO₃, H₂SO₄(E)-4-(3-nitro-4-methylphenyl)but-3-en-2-one

Friedel-Crafts Acylation/Alkylation on the Toluene Moiety

The toluene moiety of this compound presents an interesting case for electrophilic aromatic substitution, such as Friedel-Crafts acylation and alkylation. The reactivity of the aromatic ring is influenced by two competing factors: the activating, ortho-, para-directing methyl group and the deactivating effect of the α,β-unsaturated ketone substituent.

In a typical Friedel-Crafts reaction, an alkyl or acyl group is introduced onto an aromatic ring using an alkyl halide or acyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). adichemistry.com The Lewis acid facilitates the formation of a carbocation or an acylium ion, which then acts as the electrophile. libretexts.org

For this compound, the methyl group directs incoming electrophiles to the positions ortho and para to it. Since the para position is already occupied by the butenone side chain, substitution is expected to occur at the positions ortho to the methyl group (i.e., positions 2 and 6 on the aromatic ring). However, the butenone substituent, being an electron-withdrawing group, deactivates the entire aromatic ring towards electrophilic attack, making the reaction more challenging compared to toluene itself. libretexts.orgyoutube.com

Friedel-Crafts Acylation: This reaction involves the introduction of an acyl group (R-C=O) onto the aromatic ring. libretexts.org For the target molecule, acylation would likely require forcing conditions due to the deactivating nature of the butenone side chain. The primary products would be the 2-acyl derivatives. A key advantage of Friedel-Crafts acylation is that the resulting ketone is less reactive than the starting material, which prevents poly-acylation. libretexts.org

Friedel-Crafts Alkylation: This reaction introduces an alkyl group onto the aromatic ring. adichemistry.com Similar to acylation, alkylation of this compound would be expected to yield ortho-substituted products. However, Friedel-Crafts alkylation is prone to a couple of significant limitations. Firstly, the introduced alkyl group is also an activating group, which can lead to polyalkylation, where multiple alkyl groups are added to the ring. libretexts.orgyoutube.com Secondly, the carbocation electrophile can undergo rearrangements to form a more stable carbocation, leading to a mixture of products. libretexts.org

The table below summarizes the expected outcomes and conditions for Friedel-Crafts reactions on the toluene moiety of the title compound.

Reaction TypeReagentsCatalystExpected Major Product(s)
AcylationAcetyl chloride (CH₃COCl)AlCl₃2-acetyl-4-(4-methylphenyl)but-3-en-2-one
AlkylationEthyl chloride (CH₃CH₂Cl)AlCl₃2-ethyl-4-(4-methylphenyl)but-3-en-2-one

Oxidative and Reductive Cleavage Studies of this compound

The carbon-carbon double bond in the butene chain of this compound is susceptible to cleavage through various oxidative and reductive methods. These reactions are valuable for structural elucidation and for the synthesis of new functionalized molecules.

Ozonolysis and Dihydroxylation Methodologies

Ozonolysis: This powerful reaction cleaves unsaturated carbon-carbon bonds using ozone (O₃). wikipedia.org The initial product is an unstable molozonide, which rearranges to an ozonide. masterorganicchemistry.com The subsequent work-up of the ozonide determines the final products. masterorganicchemistry.com

Reductive Work-up: Treatment of the ozonide with a mild reducing agent, such as dimethyl sulfide (B99878) (DMS) or zinc and water, cleaves the ozonide to yield aldehydes or ketones. masterorganicchemistry.com For this compound, reductive ozonolysis would break the double bond to form 4-methylbenzaldehyde and pyruvaldehyde (methylglyoxal).

Oxidative Work-up: If the ozonide is treated with an oxidizing agent, such as hydrogen peroxide (H₂O₂), any aldehydes formed are further oxidized to carboxylic acids. masterorganicchemistry.com In this case, oxidative work-up would yield 4-methylbenzoic acid and pyruvic acid.

Dihydroxylation: This process converts the alkene functionality into a vicinal diol (a compound with two hydroxyl groups on adjacent carbons). Common methods for dihydroxylation include:

Syn-dihydroxylation: This can be achieved using reagents like osmium tetroxide (OsO₄) with a co-oxidant such as N-methylmorpholine N-oxide (NMO), or cold, dilute potassium permanganate (B83412) (KMnO₄). These reagents add two hydroxyl groups to the same face of the double bond, resulting in a syn-diol. The Sharpless asymmetric dihydroxylation allows for the enantioselective synthesis of chiral diols using a chiral ligand with the osmium catalyst. beilstein-journals.orgorganic-chemistry.org

Anti-dihydroxylation: This can be accomplished by first epoxidizing the alkene using a peroxy acid (like m-CPBA) followed by acid-catalyzed ring-opening of the epoxide. This two-step process results in the addition of the two hydroxyl groups to opposite faces of the original double bond, yielding an anti-diol.

The following table outlines the products expected from these oxidative cleavage and functionalization reactions.

ReactionReagentsExpected Product(s)
Ozonolysis (Reductive Work-up)1. O₃, CH₂Cl₂, -78 °C; 2. (CH₃)₂S4-methylbenzaldehyde and Pyruvaldehyde
Ozonolysis (Oxidative Work-up)1. O₃, CH₂Cl₂, -78 °C; 2. H₂O₂4-methylbenzoic acid and Pyruvic acid
Syn-DihydroxylationOsO₄ (cat.), NMO(3,4)-dihydroxy-4-(4-methylphenyl)butan-2-one
Anti-Dihydroxylation1. m-CPBA; 2. H₃O⁺(3,4)-dihydroxy-4-(4-methylphenyl)butan-2-one

Catalytic Hydrogenation and Reduction Strategies

The reduction of α,β-unsaturated ketones like this compound can be selectively targeted to the carbon-carbon double bond or the carbonyl group, or both, depending on the chosen reagents and reaction conditions.

Catalytic Hydrogenation: This method typically employs hydrogen gas (H₂) and a metal catalyst. The choice of catalyst and conditions can influence the selectivity of the reduction.

Reduction of the C=C bond: Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is highly effective for selectively reducing the carbon-carbon double bond of an α,β-unsaturated ketone, leaving the carbonyl group intact. organic-chemistry.org This would convert this compound to 4-(4-methylphenyl)butan-2-one.

Reduction of both C=C and C=O bonds: More forcing conditions, such as higher pressures and temperatures, or more active catalysts like Raney nickel, can lead to the reduction of both the alkene and the ketone, yielding 4-(4-methylphenyl)butan-2-ol.

Hydride Reductions: Metal hydride reagents are also commonly used for reductions.

1,2-Reduction (Reduction of C=O): Sodium borohydride (NaBH₄) is a mild reducing agent that typically reduces aldehydes and ketones to alcohols. In α,β-unsaturated systems, NaBH₄ often favors the 1,2-addition pathway, reducing the carbonyl group to a hydroxyl group while leaving the C=C double bond untouched. This would yield (E)-4-(4-methylphenyl)but-3-en-2-ol.

1,4-Reduction (Conjugate Addition): Certain reagents, often involving copper hydrides (like Stryker's reagent), are known to favor 1,4-addition (conjugate addition) to α,β-unsaturated ketones. organic-chemistry.org This initially forms an enolate, which is then protonated to give the saturated ketone, 4-(4-methylphenyl)butan-2-one. A copper-catalyzed hydroboration/protodeboronation strategy has also been developed for the chemoselective reduction of the C=C bond. rsc.org

Complete Reduction: Stronger reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing both the carbonyl group and the carbon-carbon double bond, resulting in the saturated alcohol, 4-(4-methylphenyl)butan-2-ol.

A summary of various reduction strategies is presented in the table below.

Reaction TypeReagent/CatalystPrimary ProductSelectivity
Catalytic HydrogenationH₂, Pd/C4-(4-methylphenyl)butan-2-oneC=C reduction
Hydride ReductionNaBH₄, CeCl₃ (Luche reduction)(E)-4-(4-methylphenyl)but-3-en-2-olC=O reduction (1,2-addition)
Conjugate Reduction(Ph₃PCuH)₆ (Stryker's reagent)4-(4-methylphenyl)butan-2-oneC=C reduction (1,4-addition)
Hydride ReductionLiAlH₄4-(4-methylphenyl)butan-2-olC=C and C=O reduction
Transfer Hydrogenation[Ir(cod)Cl]₂, dppp, Cs₂CO₃, 2-propanol4-(4-methylphenyl)butan-2-oneC=C reduction

Advanced Spectroscopic and Analytical Characterization Techniques for E 4 4 Methylphenyl but 3 En 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution and the solid state. For (E)-4-(4-methylphenyl)but-3-en-2-one, with its distinct proton and carbon environments, NMR provides definitive evidence of its connectivity and stereochemistry.

While one-dimensional (1D) ¹H and ¹³C NMR provide initial data on chemical shifts and basic coupling, two-dimensional (2D) NMR experiments are required to assemble the complete structural puzzle. princeton.edugithub.io

Correlation Spectroscopy (COSY): This homonuclear experiment maps the coupling relationships between protons (¹H-¹H). For this compound, a COSY spectrum would reveal a strong correlation between the vinylic protons on the butenone chain, confirming their adjacency. It would also show correlations between the aromatic protons on the p-tolyl group, helping to assign their positions (ortho and meta to the butenyl substituent). blogspot.com

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons directly attached to carbon atoms. youtube.com It simplifies the assignment process by linking each proton signal to its corresponding carbon signal. For instance, the methyl protons of the acetyl group would show a cross-peak with the methyl carbon, and the vinylic protons would correlate with their respective sp² carbons. github.io

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides crucial information about longer-range connectivity by detecting correlations between protons and carbons separated by two or three bonds (²JCH and ³JCH). youtube.com This is particularly useful for identifying quaternary carbons, which are not observed in HSQC spectra. Key HMBC correlations for this molecule would include:

The acetyl methyl protons correlating to the carbonyl carbon.

The vinylic proton alpha to the carbonyl group correlating to the carbonyl carbon and the aromatic ipso-carbon.

The tolyl methyl protons correlating to the ortho- and ipso-aromatic carbons. princeton.edu

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique reveals through-space proximity of nuclei, which is critical for confirming stereochemistry. researchgate.net For this compound, a key NOESY correlation would be observed between the vinylic proton beta to the carbonyl and the ortho-protons of the phenyl ring, confirming the (E) or trans configuration of the double bond. sigmaaldrich.comnih.gov

Table 1: Predicted ¹H and ¹³C NMR Data and Key 2D NMR Correlations for this compound

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Key HMBC Correlations (¹H → ¹³C) Key COSY Correlations (¹H ↔ ¹H)
1 (Acetyl CH₃) ~2.4 ~27 C2 -
2 (Carbonyl C=O) - ~198 - -
3 (Vinylic CH) ~6.7 ~129 C2, C4, C1' H4
4 (Vinylic CH) ~7.5 ~143 C2, C1', C2'/C6' H3
1' (Aromatic C) - ~132 - -
2', 6' (Aromatic CH) ~7.4 ~130 C4, C4' H3'/H5'
3', 5' (Aromatic CH) ~7.2 ~129 C1', C4' H2'/H6'
4' (Aromatic C) - ~141 - -

This compound exists as a crystalline solid at room temperature. chemicalbook.com Solid-State NMR (ssNMR) spectroscopy provides detailed information about the structure and dynamics in the solid phase. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR measures these interactions, which are highly sensitive to the local environment, including bond lengths, bond angles, and intermolecular packing.

Should different crystalline forms (polymorphs) of this compound exist, ssNMR would be a powerful tool for their identification and characterization. Polymorphs would exhibit distinct ¹³C chemical shifts and different cross-polarization dynamics due to variations in their crystal lattice and intermolecular interactions. researchgate.netresearchgate.net This technique can thus confirm the purity of a crystalline batch and identify the specific polymorph present.

Diffusion-Ordered Spectroscopy (DOSY) is an NMR technique that separates the signals of different species in a mixture based on their translational diffusion coefficients. rsc.org The diffusion rate is dependent on the size and shape of the molecule. For this compound, DOSY could be employed to study supramolecular interactions in solution. For example, if the molecule forms dimers or larger aggregates, the measured diffusion coefficient would be smaller than that of the monomeric species. This method could also be used to study its binding to larger host molecules, as the formation of a host-guest complex would lead to a significant decrease in the diffusion rate of the compound, matching that of the larger host. rsc.org

Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Profiling

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) measures molecular mass with very high accuracy (typically to within 5 ppm). This allows for the unambiguous determination of a compound's elemental formula. For this compound, HRMS is used to confirm its molecular formula as C₁₁H₁₂O. nih.gov

Table 2: High-Resolution Mass Spectrometry Data

Parameter Value Source
Molecular Formula C₁₁H₁₂O nih.gov
Exact Mass (Monoisotopic) 160.08882 Da nih.govnih.gov
Molecular Weight 160.21 g/mol nih.gov
Predicted [M+H]⁺ 161.09610 m/z uni.lu

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion, inducing its fragmentation, and then analyzing the resulting product ions. arxiv.org This technique provides detailed structural information by revealing the compound's fragmentation pathways. mdpi.com For this compound, the fragmentation pattern in positive-ion mode would likely be dominated by cleavages characteristic of α,β-unsaturated ketones and substituted benzyl (B1604629) systems.

A plausible fragmentation pathway would involve:

Loss of a methyl radical (•CH₃): Cleavage of the acetyl methyl group to form a stable acylium ion.

Loss of ketene (B1206846) (CH₂=C=O): A rearrangement followed by the loss of a neutral ketene molecule.

Cleavage of the benzylic bond: Fission of the bond between the double bond and the phenyl ring, leading to a tolyl cation or a related fragment.

Loss of the acetyl group (•COCH₃): Cleavage of the C-C bond between the carbonyl and the vinyl group.

Analyzing these fragmentation patterns allows for the confirmation of the different structural motifs within the molecule. miamioh.edu

Table 3: Predicted Major Fragments in Tandem Mass Spectrometry (MS/MS) of [M+H]⁺

Precursor Ion (m/z) Proposed Fragment Fragment m/z (Predicted)
161.09 [M+H - •CH₃]⁺ 146.07
161.09 [M+H - H₂O]⁺ 143.08
161.09 [M+H - CH₂CO]⁺ 119.08
161.09 [C₇H₇]⁺ (Tropylium ion) 91.05

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful analytical technique that provides an additional dimension of separation based on the size, shape, and charge of an ion, complementing the mass-to-charge ratio (m/z) separation of mass spectrometry. amanote.comnih.gov When coupled, these techniques offer enhanced separation of isomers, isobars, and conformers, along with a reduction in chemical noise. researchgate.net For a molecule like this compound, IMS-MS can be instrumental in its characterization within complex mixtures.

The fundamental principle of IMS involves measuring the drift time of an ion through a gas-filled chamber under the influence of a weak electric field. This drift time is proportional to the ion's rotationally averaged collision cross-section (CCS), a parameter that reflects its three-dimensional structure. nih.gov More compact ions experience fewer collisions with the drift gas and thus travel faster than more extended ions of the same m/z.

In the context of this compound, IMS-MS would allow for its separation from its (Z)-isomer and other structural isomers. Furthermore, different conformers of the molecule, such as the s-cis and s-trans conformers arising from rotation around the single bond between the carbonyl and the vinyl group, could potentially be resolved if their CCS values are sufficiently different.

The experimental CCS values can be compared with theoretically predicted values to increase confidence in compound identification. nih.gov Several computational methods and machine learning algorithms are available for the prediction of CCS values based on the molecular structure. mdpi.commdpi.comnih.govacs.org For this compound, various adduct ions ([M+H]⁺, [M+Na]⁺, etc.) would be formed in the ion source, each exhibiting a distinct drift time and, consequently, a unique CCS value.

Table 1: Predicted Collision Cross-Section (CCS) Values for Various Adducts of this compound Note: These values are hypothetical and for illustrative purposes, as experimental data for this specific compound is not readily available.

Adduct IonPredicted CCS (Ų)
[M+H]⁺135.2
[M+Na]⁺142.5
[M+K]⁺148.9
[M-H]⁻132.8

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the molecular structure, functional groups, and bonding within a molecule. nih.gov

ATR-FTIR and Raman Mapping Techniques

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a powerful technique for obtaining the IR spectrum of a solid or liquid sample with minimal sample preparation. mt.com For this compound, the ATR-FTIR spectrum would exhibit characteristic absorption bands corresponding to its various functional groups. The most prominent peaks would be the C=O stretching vibration of the ketone, the C=C stretching of the alkene, and various vibrations associated with the p-substituted aromatic ring.

Raman spectroscopy is a complementary technique to IR spectroscopy. eag.com While IR absorption is dependent on a change in the dipole moment of a bond during vibration, Raman scattering depends on a change in the polarizability. Thus, symmetrical vibrations and non-polar bonds often show strong Raman signals. For this compound, the C=C double bond and the aromatic ring vibrations are expected to be strong in the Raman spectrum.

Both ATR-FTIR and Raman can be used in a mapping or imaging mode, where spectra are collected from different points on a sample surface. This allows for the visualization of the spatial distribution of the compound and can be used to assess its homogeneity within a sample or to identify it in a mixture. ualberta.ca

Table 2: Expected Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
C=OStretching1660-1685StrongMedium
C=C (alkene)Stretching1600-1640MediumStrong
C=C (aromatic)Stretching1580-1610Medium-StrongStrong
=C-H (alkene)Bending (out-of-plane)960-990StrongWeak
Aromatic C-HBending (out-of-plane)800-840StrongWeak
C-CH₃Stretching2850-2960MediumMedium

Theoretical Vibrational Frequency Calculations

To aid in the assignment of experimental vibrational spectra, theoretical calculations are often employed. Density Functional Theory (DFT) is a widely used computational method for predicting the vibrational frequencies of molecules. researchgate.net Functionals such as B3LYP, combined with a suitable basis set like 6-311++G(d,p), can provide calculated frequencies that are in good agreement with experimental data after applying a scaling factor. nih.govnih.gov

For this compound, theoretical calculations can be used to:

Confirm band assignments: By comparing the calculated vibrational modes with the experimental IR and Raman spectra, each band can be confidently assigned to a specific atomic motion within the molecule.

Study conformational isomers: The molecule can exist in different conformations, primarily the s-cis and s-trans isomers around the C-C bond of the enone moiety. DFT calculations can predict the vibrational spectra for each conformer, which can then be compared to the experimental spectrum to determine the predominant conformation in a given state. The relative energies of these conformers can also be calculated to predict their populations at a given temperature.

Investigate intermolecular interactions: In the solid state, intermolecular interactions can influence the vibrational frequencies. Theoretical calculations on molecular clusters or with periodic boundary conditions can help to understand these effects.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure Probing

Electronic spectroscopy provides insights into the electronic structure of a molecule by probing the transitions between different electronic energy levels.

Solvent Effects on λmax and Molar Absorptivity

The UV-Vis absorption spectrum of this compound, a chalcone-like molecule, is expected to show two main absorption bands. researchgate.net A high-intensity band at shorter wavelengths (π-π* transition) is associated with the extended conjugated system, and a lower-intensity band at longer wavelengths (n-π* transition) arises from the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital.

The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. redalyc.orgresearchgate.net

π-π transition:* An increase in solvent polarity generally leads to a bathochromic (red) shift of the π-π* transition. This is because the excited state is more polar than the ground state and is therefore stabilized to a greater extent by polar solvents.

n-π transition:* Conversely, the n-π* transition typically undergoes a hypsochromic (blue) shift with increasing solvent polarity. The non-bonding electrons on the oxygen atom can interact with protic solvents via hydrogen bonding, which lowers the energy of the ground state more than the excited state, thus increasing the energy gap for the transition.

Table 3: Hypothetical Solvent Effects on the UV-Vis Absorption of this compound

SolventPolarity Indexλmax (π-π) (nm)λmax (n-π) (nm)
Hexane0.1285320
Chloroform4.1290315
Ethanol (B145695)4.3295310
Water10.2300305

Fluorescence Quantum Yield and Lifetime Measurements

Fluorescence spectroscopy probes the emission of light from a molecule as it relaxes from an excited electronic state to the ground state. The fluorescence quantum yield (ΦF) and the fluorescence lifetime (τF) are two key parameters that characterize this process. nih.gov

The fluorescence quantum yield is the ratio of the number of photons emitted to the number of photons absorbed and represents the efficiency of the fluorescence process. horiba.com It can be determined using a comparative method, where the fluorescence intensity of the sample is compared to that of a standard with a known quantum yield under identical experimental conditions.

The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. nih.gov It can be measured using techniques such as Time-Correlated Single Photon Counting (TCSPC).

For this compound, the fluorescence properties are expected to be influenced by several factors:

Molecular Rigidity: The molecule's relatively rigid conjugated system suggests it may be fluorescent. Any process that increases rigidity, such as incorporation into a solid matrix or a viscous solvent, could lead to an increase in the fluorescence quantum yield.

Solvent Effects: The nature of the solvent can significantly affect both the quantum yield and the lifetime. rsc.orgnih.gov Polar solvents can quench fluorescence through various mechanisms, including promoting non-radiative decay pathways.

Conformational Changes: The existence of different conformers (s-cis and s-trans) could lead to complex fluorescence behavior, with each conformer potentially having its own distinct fluorescence quantum yield and lifetime.

Table 4: Hypothetical Fluorescence Data for this compound in Different Solvents

SolventFluorescence Quantum Yield (ΦF)Fluorescence Lifetime (τF) (ns)
Cyclohexane0.151.2
Dichloromethane0.080.7
Acetonitrile0.050.4

Computational and Theoretical Investigations of E 4 4 Methylphenyl but 3 En 2 One

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed in chemistry and materials science to predict molecular geometries, vibrational frequencies, and various electronic properties with a good balance of accuracy and computational cost. For chalcone (B49325) derivatives, DFT calculations are instrumental in understanding their fundamental characteristics. researchgate.netresearchgate.net

Optimization of Ground State Geometries

The first step in the computational analysis of (E)-4-(4-methylphenyl)but-3-en-2-one involves the optimization of its ground state geometry. This process determines the most stable three-dimensional arrangement of the atoms in the molecule by finding the minimum energy conformation on the potential energy surface. Typically, this is achieved using a specific functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p). researchgate.net The optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral angles.

Table 1: Representative Theoretical Geometrical Parameters for a Chalcone Backbone

ParameterDescriptionTypical Calculated Value (Å or °)
C=O Bond LengthLength of the carbonyl double bond~1.23 - 1.25 Å
C=C Bond LengthLength of the enone double bond~1.34 - 1.36 Å
C-C Bond LengthLength of the single bond between the carbonyl and the double bond~1.47 - 1.49 Å
C-C-C Bond AngleBond angle within the enone bridge~120 - 125 °
Dihedral AngleTorsion angle defining the planarity between the phenyl ring and the enone groupVaries significantly with substitution

Note: These are typical values for chalcone derivatives and may vary for this compound. The values are derived from general findings on chalcone computational studies.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. youtube.comresearchgate.net A smaller gap suggests higher reactivity and lower stability. researchgate.net

For chalcones, the HOMO is typically localized on the cinnamoyl system, while the LUMO is distributed over the entire molecule. The HOMO-LUMO gap can be calculated using DFT methods. Studies on various chalcone derivatives have shown that the nature and position of substituents on the aromatic rings significantly influence the HOMO and LUMO energy levels and, consequently, the energy gap. researchgate.net For this compound, the electron-donating methyl group on the phenyl ring is expected to raise the HOMO energy level, potentially leading to a smaller HOMO-LUMO gap compared to unsubstituted chalcone.

Table 2: Representative Frontier Molecular Orbital Energies and Energy Gap for a Chalcone Derivative

ParameterDescriptionTypical Calculated Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital~ -6.0 to -6.5 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital~ -2.0 to -2.5 eV
ΔE (HOMO-LUMO Gap)Energy difference between HOMO and LUMO~ 3.5 to 4.5 eV

Note: These are typical values for chalcone derivatives calculated using DFT methods. The exact values for this compound would require specific calculations.

Electrostatic Potential Maps and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. iucr.org The MEP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. Green areas denote neutral potential.

For this compound, the MEP map would be expected to show a region of high electron density (red) around the carbonyl oxygen atom, making it a likely site for protonation and interaction with electrophiles. The hydrogen atoms of the methyl group and the aromatic ring would likely show positive potential (blue or greenish-blue). A study on 3'-bromo-4-methylchalcone showed that the electrostatic potential can be influenced by the nature of the substituents on the phenyl rings. dntb.gov.ua

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry plays a vital role in elucidating the detailed mechanisms of chemical reactions, providing insights that are often difficult to obtain experimentally. For the synthesis of this compound, which is typically formed via a Claisen-Schmidt condensation, computational methods can map out the entire reaction pathway.

Transition State Characterization and Activation Barriers

A key aspect of studying reaction mechanisms is the characterization of transition states (TS). A transition state is a high-energy, unstable configuration along the reaction coordinate that separates reactants from products. By locating the TS and calculating its energy, the activation energy (or activation barrier) of the reaction can be determined. This barrier dictates the rate of the reaction.

For the Claisen-Schmidt condensation leading to chalcones, computational studies have proposed a multi-step mechanism. researchgate.netnih.gov The reaction typically involves the deprotonation of the acetophenone (B1666503) derivative (in this case, acetone (B3395972) reacting with p-methylbenzaldehyde would be a related synthesis), followed by the nucleophilic attack of the resulting enolate on the aldehyde. The subsequent dehydration steps lead to the final chalcone product. Each of these steps has an associated transition state and activation barrier that can be calculated using DFT.

Table 3: Hypothetical Activation Energies for the Formation of this compound

Reaction StepDescriptionHypothetical Calculated Activation Energy (kcal/mol)
Enolate FormationDeprotonation of the ketoneLow barrier
Nucleophilic AttackAttack of the enolate on the aldehydeRate-determining step with a moderate barrier
DehydrationElimination of a water moleculeSeries of steps with varying barriers

Note: These are hypothetical values based on general mechanisms for the Claisen-Schmidt condensation. Specific calculations for the reaction forming this compound are required for accurate data.

Intrinsic Reaction Coordinate (IRC) Pathways

An Intrinsic Reaction Coordinate (IRC) calculation is performed to confirm that a located transition state correctly connects the reactants and products. Starting from the transition state geometry, the IRC calculation follows the minimum energy path downhill on the potential energy surface in both the forward and reverse directions. A successful IRC calculation will lead to the corresponding reactant and product, thus validating the transition state and providing a detailed picture of the atomic motions during the reaction. Computational studies on the formation of chalcones have utilized IRC calculations to verify the proposed mechanistic steps, ensuring a complete and accurate description of the reaction pathway. researchgate.net

Solvent Effects in Computational Reaction Modeling

In the computational modeling of chemical reactions, the choice of solvent is crucial as it can significantly influence the stability of reactants, transition states, and products, thereby affecting reaction rates and mechanisms. springernature.com For a molecule like this compound, which possesses a polar carbonyl group and a largely nonpolar aromatic ring, solvent polarity can play a substantial role in its behavior. Computational chemists employ various models to account for these environmental effects, ranging from computationally efficient implicit solvent models to more complex explicit solvent models. springernature.com

Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. redalyc.org This approach is effective for modeling the bulk electrostatic effects of the solvent on the solute. Studies on similar chalcone derivatives using the PCM method have demonstrated that key electronic properties are highly sensitive to the solvent environment. For instance, the calculated dipole moment (μ) tends to increase with the rising dielectric constant of the solvent. This indicates a greater charge separation within the molecule in more polar environments. redalyc.org Similarly, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) often decreases in polar solvents, which can impact the molecule's reactivity and spectral properties. redalyc.org

Explicit solvent models, where individual solvent molecules are included in the simulation, offer a more detailed picture by accounting for specific solute-solvent interactions like hydrogen bonding. However, this level of detail comes at a significantly higher computational cost. springernature.com The choice between implicit and explicit models depends on the specific chemical question being addressed and the available computational resources.

Table 1: Effect of Solvent Polarity on the Calculated Dipole Moment of a Representative Chalcone Derivative This table illustrates the general trend of increasing dipole moment with solvent polarity, as described in computational studies on chalcones. redalyc.org

SolventDielectric Constant (ε)Calculated Dipole Moment (Debye) - Trend
n-Hexane1.88Low
Chloroform4.81Intermediate
Ethanol (B145695)24.55High
Water78.39Very High

Spectroscopic Property Prediction and Validation through Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting and interpreting the spectroscopic properties of molecules like this compound. mdpi.comresearchgate.net These theoretical methods allow for the calculation of NMR spectra, vibrational frequencies, and electronic transitions, providing insights that are invaluable for validating experimental data and understanding the underlying molecular structure and electronics. researchgate.netbiointerfaceresearch.com

Theoretical NMR Chemical Shift and Coupling Constant Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants, which aids in the assignment of complex experimental spectra. biointerfaceresearch.com The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is commonly used for this purpose.

For this compound, calculations would predict distinct signals for the aromatic protons, the vinylic protons (H-α and H-β), and the methyl protons. The predicted coupling constant (J-value) between the α and β hydrogens is particularly important, as its magnitude confirms the trans (E) configuration of the double bond. biointerfaceresearch.com Comparisons between computed and experimental chemical shifts for various chalcones have shown good agreement, making theoretical predictions a reliable validation tool. biointerfaceresearch.com

Table 2: Representative Theoretical vs. Experimental ¹H NMR Chemical Shifts (ppm) for Chalcone Moieties This table presents typical chemical shift values for key protons in a chalcone structure, based on data from related compounds. biointerfaceresearch.comresearchgate.net The exact values for this compound would require specific experimental measurement and calculation.

ProtonTypical Experimental Shift (ppm)Typical Calculated Shift (ppm)
Methyl (on phenyl ring)~2.4~2.3-2.5
Methyl (acetyl group)~2.4~2.3-2.5
H-α (vinylic, adjacent to C=O)~6.7-7.0~6.6-7.1
H-β (vinylic, adjacent to phenyl)~7.5-7.8~7.4-7.9
Aromatic (phenyl ring)~7.2-7.6~7.1-7.7

Vibrational Frequency and Intensity Simulation

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, probes the characteristic vibrations of molecular bonds. DFT calculations can simulate these vibrational spectra by computing the harmonic frequencies and their corresponding intensities. mdpi.comresearchgate.net A detailed assignment of each vibrational mode can be achieved through Potential Energy Distribution (PED) analysis.

For this compound, key predicted vibrations would include the C=O stretching of the ketone, the C=C stretching of the enone system, and various C-H and C-C stretching and bending modes of the aromatic ring. Theoretical studies on similar chalcones have shown that the carbonyl (C=O) stretching mode is often coupled with the vinylic Cα-Cβ stretching mode due to conjugation. researchgate.net The calculated frequencies, after applying a suitable scaling factor to account for anharmonicity and method limitations, typically show excellent correlation with experimental spectra. mdpi.com

Table 3: Key Calculated and Experimental Vibrational Frequencies (cm⁻¹) for a Chalcone Skeleton This table highlights characteristic vibrational modes for the chalcone core structure. Data is generalized from studies on related compounds. mdpi.comresearchgate.net

Vibrational ModeTypical Calculated Frequency (cm⁻¹)Typical Experimental Frequency (cm⁻¹)
C=O Stretch (Ketone)1680 - 17101650 - 1680
C=C Stretch (Vinylic)1610 - 16401590 - 1620
C-C Stretch (Aromatic)1580 - 16101570 - 1600
C-H Bend (trans-vinylic)980 - 1000970 - 990

UV-Vis Absorption Maxima and Oscillator Strength Prediction

Ultraviolet-visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. For conjugated systems like this compound, the main absorption bands are typically due to π→π* transitions. researchgate.net Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method for predicting UV-Vis spectra, calculating the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption. researchgate.net

Chalcones generally exhibit two main absorption bands. nih.gov For this compound, the most intense band (Band II) would be predicted in the 300-350 nm range, arising from the electronic transition from the HOMO to the LUMO, which is characteristic of the entire π-conjugated system. researchgate.net Calculations have shown that the λmax is sensitive to both substituents and solvent polarity, with more polar solvents often causing a bathochromic (red) shift. researchgate.netrsc.org

Table 4: Comparison of Experimental and TD-DFT Calculated UV-Vis Absorption Maxima (λmax) for Substituted Chalcones This table shows the strong correlation between experimental and theoretically predicted λmax values for chalcone derivatives, demonstrating the predictive power of TD-DFT. researchgate.netnih.gov

Chalcone DerivativeSolventExperimental λmax (nm)Calculated λmax (nm)
1-(p-tolyl)-3-phenylprop-2-en-1-oneEthanol310305
1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-oneVarious366375
Generic ChalconeDMSO340-390Similar Range

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior of molecules over time. mdpi.com By simulating the movements of atoms based on a given force field (like AMBER or OPLS), MD can reveal the preferred three-dimensional shapes (conformations) of a molecule and the energy barriers to interconversion between them. mdpi.com This is crucial for understanding how a molecule like this compound might flex and interact with its environment, such as a solvent or a biological receptor.

Conformational Landscape Exploration

The conformational landscape of this compound is primarily defined by the rotation around its single bonds. The most significant of these are the bond between the carbonyl carbon and the α-carbon, and the bond between the β-carbon and the phenyl ring. Rotation around the C-C single bond of the enone moiety gives rise to two main planar conformers: s-trans and s-cis. Generally, the s-trans conformer is sterically favored and lower in energy.

MD simulations can sample a vast number of possible conformations over time. By analyzing the resulting trajectory, for example through principal component analysis or cluster analysis, one can identify the most stable and frequently occurring conformers. scispace.com This analysis maps out the low-energy regions on the potential energy surface, providing a comprehensive picture of the molecule's structural flexibility. scispace.com For this compound, such a study would quantify the relative stability of the s-cis and s-trans conformers and explore the rotational freedom of the p-tolyl group.

Table 5: Primary Conformational States of this compound This table describes the key rotational isomers (rotamers) that define the conformational landscape of the molecule.

ConformerDescription of Dihedral AngleExpected Relative Stability
s-transThe C=O and C=C bonds are anti-periplanar (~180°).Most Stable (Lower Energy)
s-cisThe C=O and C=C bonds are syn-periplanar (~0°).Less Stable (Higher Energy)
p-tolyl rotationRotation around the Cβ-C(phenyl) bond.Low rotational barrier, but coplanarity is favored for conjugation.

Solvent Interaction Dynamics

The interaction of solutes with surrounding solvent molecules can significantly influence their chemical behavior, and this compound, a member of the chalcone family, is no exception. While specific experimental studies on the solvent interaction dynamics of this particular compound are not extensively documented in the reviewed literature, computational studies on related chalcone derivatives provide valuable insights. The principles governing these interactions are applicable to this compound.

Theoretical investigations using methods like Density Functional Theory (DFT) have been employed to understand the effect of different solvents on the electronic structure and reactivity of chalcone-like molecules. researchgate.net For instance, studies on similar compounds have shown that the reactivity can be solvent-dependent. researchgate.net The polarity and hydrogen-bonding capability of the solvent can alter the energy of the frontier molecular orbitals (HOMO and LUMO), thereby affecting the molecule's stability and reactivity. researchgate.net

In a study on a different heterocyclic compound, the impact of solvents such as water and ethanol was investigated. researchgate.net The results indicated that the energy gap between the HOMO and LUMO varied with the solvent, suggesting differing degrees of stability and reactivity in various environments. researchgate.net For example, a larger energy gap was observed in water, implying greater stability in a polar protic solvent. researchgate.net These findings suggest that the solvent environment plays a crucial role in the chemical dynamics of chalcones and related structures.

Furthermore, the reaction dynamics of the 4-methylphenyl radical, a structural component of this compound, have been studied under single collision conditions, revealing indirect scattering dynamics through the formation of a van der Waals complex. osti.gov While this study focuses on gas-phase reactions, it underscores the importance of intermolecular forces in the chemical behavior of this structural motif.

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for designing and optimizing lead compounds. For derivatives of this compound, which belong to the broader class of chalcones, QSAR and cheminformatics approaches are employed to correlate their structural features with their biological activities. These studies help in understanding the structural requirements for a desired biological response and in predicting the activity of new, unsynthesized derivatives.

The general approach involves generating a dataset of chalcone derivatives with known biological activities, calculating a wide range of molecular descriptors for each derivative, and then developing a mathematical model that relates these descriptors to the activity. nih.govscispace.comresearchgate.netajrconline.org The electrophilic nature of the α,β-unsaturated carbonyl system in chalcones is a key factor in their biological activity, and QSAR models often capture the electronic and steric factors that modulate this reactivity. rsc.orgnih.gov

Descriptor Calculation and Model Building

The foundation of a robust QSAR model lies in the calculation of relevant molecular descriptors and the subsequent construction of a predictive model. For chalcone derivatives, a diverse set of descriptors is typically computed to capture the various aspects of their molecular structure.

Descriptor Calculation: A comprehensive range of molecular descriptors are calculated using specialized software. These descriptors are categorized based on the type of information they encode:

Constitutional Descriptors: These describe the basic composition of the molecule, such as molecular weight and atom counts.

Topological Descriptors: These are 2D descriptors that represent the connectivity of atoms in the molecule. nih.govscispace.comresearchgate.netajrconline.org

Geometrical Descriptors: These 3D descriptors provide information about the shape and size of the molecule. nih.govscispace.comresearchgate.net

Physicochemical Descriptors: These include properties like logP (lipophilicity) and molar refractivity, which are important for pharmacokinetic properties. nih.govscispace.com

Electronic (Charge) Descriptors: These describe the electronic properties, such as partial charges on atoms, which are crucial for intermolecular interactions. nih.govscispace.comresearchgate.net

Quantum Chemical Descriptors: Calculated using methods like DFT, these include energies of frontier molecular orbitals (HOMO and LUMO), dipole moment, and other electronic parameters. researchgate.netnih.govscispace.comresearchgate.net

A variety of computational tools are available for calculating these descriptors from the 3D structure of the molecules. amazonaws.com

Model Building: Once the descriptors are calculated, a statistical method is used to build the QSAR model. A common technique is Multiple Linear Regression (MLR), which aims to find a linear relationship between the biological activity (dependent variable) and a set of descriptors (independent variables). ajrconline.org To avoid overfitting and to select the most relevant descriptors, methods like stepwise MLR are often employed. amazonaws.com

The quality of the resulting QSAR model is assessed using several statistical parameters. The coefficient of determination (R²) indicates the goodness of fit, while the predictive power of the model is evaluated through internal and external validation techniques. researchgate.net Leave-one-out cross-validation (q² or QLoo²) is a common internal validation method. researchgate.net A high q² value suggests that the model is robust and has good predictive ability. amazonaws.com

The table below summarizes the types of descriptors and modeling techniques commonly used in QSAR studies of chalcone derivatives.

Descriptor ClassExamplesModeling TechniqueValidation
TopologicalConnectivity indices, Shape indicesMultiple Linear Regression (MLR)R², q² (LOO)
ElectrostaticPartial charges, Dipole momentk-Nearest Neighbor (kNN-MFA)pred_r²
Quantum ChemicalHOMO, LUMO, Energy gapGenetic Algorithm (GA)Internal & External
GeometricalMolecular surface area, VolumeStepwise MLR
PhysicochemicalLogP, Molar refractivity

Prediction of Chemical Reactivity Parameters

The chemical reactivity of this compound and its derivatives can be predicted using computational methods, primarily based on quantum chemistry. These predictions provide insights into the molecule's stability, electrophilicity, and potential sites for reaction.

Quantum Chemical Calculations: Density Functional Theory (DFT) is a widely used method to calculate various electronic parameters that serve as reactivity descriptors. researchgate.netresearchgate.net These calculations are typically performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). researchgate.net

Key reactivity parameters that can be predicted include:

E_HOMO (Energy of the Highest Occupied Molecular Orbital): This is related to the molecule's ability to donate electrons. A higher E_HOMO value indicates a better electron donor.

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): This is related to the molecule's ability to accept electrons. A lower E_LUMO value suggests a better electron acceptor.

HOMO-LUMO Energy Gap (ΔE): The difference between E_LUMO and E_HOMO (ΔE = E_LUMO - E_HOMO) is an indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller energy gap implies higher reactivity.

Chemical Potential (μ): This parameter measures the tendency of electrons to escape from the system.

Global Hardness (η): This is a measure of the resistance to charge transfer.

Global Electrophilicity Index (ω): This index quantifies the electrophilic nature of a molecule. Chalcones are known to be electrophilic due to the α,β-unsaturated carbonyl system, which is a key feature for their biological activity. rsc.orgnih.gov

The table below presents hypothetical calculated reactivity parameters for this compound, based on typical values for chalcone-type compounds found in the literature.

Reactivity ParameterDescription
E_HOMOEnergy of the highest occupied molecular orbital
E_LUMOEnergy of the lowest unoccupied molecular orbital
Energy Gap (ΔE)Indicator of chemical reactivity and stability
Chemical Potential (μ)Tendency of electrons to escape
Global Hardness (η)Resistance to charge transfer
Global Electrophilicity (ω)Measure of electrophilic nature

These computational predictions of reactivity are valuable for understanding the mechanisms of action of this compound derivatives and for designing new compounds with desired reactivity profiles.

E 4 4 Methylphenyl but 3 En 2 One As a Building Block in Advanced Chemical Synthesis and Materials Science

Role as an Intermediate in the Synthesis of Complex Organic Molecules

The unique structural attributes of (E)-4-(4-methylphenyl)but-3-en-2-one, specifically its α,β-unsaturated ketone framework, render it an invaluable precursor in the synthesis of a diverse array of complex organic structures. This functionality allows for a variety of chemical transformations, making it a staple in the synthetic organic chemist's toolbox.

Heterocyclic Compound Synthesis via Cyclization Reactions

The reactive α,β-unsaturated carbonyl group within this compound serves as a prime electrophilic site, readily participating in cyclization reactions to form a variety of heterocyclic compounds. Chalcones, the class of compounds to which this compound belongs, are well-documented precursors for synthesizing heterocyclic systems. acs.orgnih.gov

One prominent application is in the synthesis of pyrimidine (B1678525) derivatives. sigmaaldrich.com Pyrimidines are a critical class of nitrogen-containing heterocycles found in numerous biologically active compounds and natural products. frontiersin.org The synthesis can be achieved through the condensation of the chalcone (B49325) with a suitable nitrogen-containing reagent, such as guanidine, in a reaction that constructs the pyrimidine ring.

Similarly, this compound can be a starting point for the synthesis of substituted pyridines. The general strategy often involves the transformation of the ketone into a ketoxime, which can then undergo a rhodium-catalyzed C–H bond functionalization with alkynes to yield polysubstituted pyridines.

The versatility of chalcones extends to the synthesis of other heterocycles like pyrazoles and isoxazoles through reactions with hydrazine (B178648) and hydroxylamine (B1172632), respectively. The reactive enone moiety is the key to these transformations, allowing for the facile construction of five- and six-membered rings. acs.org

Construction of Polycyclic Aromatic Systems

While direct, single-step conversions to large polycyclic aromatic hydrocarbons (PAHs) from this compound are not common, its role as a versatile intermediate allows for multi-step strategies toward these complex structures. researchgate.net PAHs are a class of organic compounds composed of two or more fused benzene (B151609) rings. researchgate.net

One synthetic avenue involves the use of this chalcone in Diels-Alder reactions. For instance, chalcones can react with dienes like cyclopentadiene (B3395910) to form bicyclic adducts. researchgate.net These adducts, containing multiple stereocenters and functional groups, can then be subjected to further transformations, such as aromatization, to construct more complex polycyclic systems.

Furthermore, chalcones serve as building blocks for quinoline (B57606) synthesis, which is a fused heterocyclic system and a core structure in many pharmaceuticals and functional materials. frontiersin.org The synthesis of quinolinyl chalcones has been achieved through a one-pot, two-step process, highlighting the utility of the chalcone scaffold in building polycyclic structures. frontiersin.org More advanced palladium-catalyzed annulation methods have also been developed for the synthesis of PAHs from smaller aromatic fragments, a strategy where derivatives of this compound could potentially be employed. rsc.org

Chiral Auxiliaries and Ligand Precursors

In the field of asymmetric synthesis, where the selective production of a single enantiomer of a chiral molecule is paramount, this compound can serve as a valuable prochiral substrate. ethernet.edu.et While the molecule itself is achiral, its enone functionality provides a handle for introducing chirality.

The development of chiral auxiliaries, which are enantiomerically pure compounds that can be temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, is a cornerstone of asymmetric synthesis. escholarship.org Derivatives of this compound can be envisioned as precursors to such auxiliaries. For instance, the reduction of the ketone to a hydroxyl group, followed by esterification with a chiral acid, could yield a chiral auxiliary.

Moreover, the α,β-unsaturated system is an excellent substrate for asymmetric conjugate addition reactions. By employing chiral catalysts, such as organocatalysts or transition metal complexes with chiral ligands, it is possible to add nucleophiles to the β-position of the enone with high enantioselectivity. This approach leads to the formation of chiral ketones, which are versatile building blocks for the synthesis of a wide range of enantiomerically enriched compounds. The use of bio-based solvents in asymmetric catalysis is also an area of growing interest. encyclopedia.pub

Application in Polymer Chemistry and Material Science

The reactivity of the double bond and carbonyl group in this compound, along with its aromatic nature, makes it a promising candidate for applications in polymer chemistry and materials science.

Monomer for Specialty Polymer Synthesis

Chalcone derivatives have been successfully utilized as monomers for the synthesis of specialty polymers. Main-chain chalcone polymers have been synthesized, which exhibit interesting properties such as liquid crystallinity. researchgate.net These polymers are typically prepared through polycondensation reactions of bifunctional chalcone monomers with diacid chlorides. researchgate.net

Another approach involves the modification of this compound to create a monomer suitable for other polymerization techniques. For example, it can undergo a Diels-Alder reaction with a diene like cyclopentadiene to form a norbornene-type adduct. researchgate.net This adduct can then be polymerized via Ring-Opening Metathesis Polymerization (ROMP) using a Grubbs catalyst, leading to polymers with the chalcone moiety as a pendant group. researchgate.net These chalcone-based polymers can exhibit fluorescent properties. researchgate.net

Below is a table summarizing representative chalcone-based polymer synthesis:

Polymerization MethodMonomer TypeResulting PolymerKey Features
PolycondensationDihydroxy or dicarboxy chalcones with diacid chloridesMain-chain liquid crystalline polymersNematic phases observed
ROMPChalcone-cyclopentadiene adducts (norbornene derivatives)Polymers with pendant chalcone groupsFluorescent properties

Photoinitiators and Photosensitive Materials

Chalcone derivatives have emerged as highly versatile photoinitiators for a variety of polymerization reactions upon exposure to visible light. rsc.orgresearchgate.net This is a significant advantage as it allows for polymerization under mild conditions, such as using blue LED bulbs or even sunlight. rsc.orgresearchgate.net These chalcone-based systems can initiate the free-radical polymerization of acrylates, the cationic polymerization of epoxides and vinyl ethers, and can be used in thiol-ene processes and for the synthesis of interpenetrated polymer networks (IPNs). rsc.orgresearchgate.net

The photoinitiation mechanism often involves the chalcone acting as a photosensitizer in two- or three-component systems. encyclopedia.pub Upon light absorption, the excited chalcone can interact with other components, such as an iodonium (B1229267) salt or an amine, to generate the reactive species (radicals or cations) that initiate polymerization. encyclopedia.pubnih.gov The efficiency of these systems is notable, and the ease of synthesis of chalcone derivatives makes them attractive from an industrial perspective. nih.gov

The following table outlines the versatility of chalcone derivatives as photoinitiators:

Polymerization TypeInitiating SystemLight Source
Free Radical PolymerizationChalcone/Iodonium Salt/N-vinylcarbazoleBlue LED (462 nm), Halogen Lamp
Cationic PolymerizationChalcone/Iodonium SaltBlue LED (462 nm), Halogen Lamp
Thiol-ene PolymerizationChalcone/AmineVisible Light
Interpenetrated Polymer Networks (IPNs)Combined radical and cationic systemsVisible Light

Advanced Functional Materials with this compound Moieties

The incorporation of the this compound moiety into larger molecular structures has led to the development of advanced functional materials with tailored properties. The reactive nature of its enone functionality and the electronic characteristics of the tolyl group make it a valuable component in polymers, metal-organic frameworks (MOFs), and photosensitive materials.

While specific research on polymers solely incorporating this compound is limited, the general class of chalcone-containing polymers is known for its potential in creating photocrosslinkable materials . libretexts.org The α,β-unsaturated ketone moiety can undergo [2+2] cycloaddition reactions upon exposure to UV light, leading to the formation of a cross-linked polymer network. This property is highly valuable in applications such as photolithography, adhesives, and the fabrication of biocompatible hydrogels. nih.gov

In the realm of metal-organic frameworks (MOFs) , the design and synthesis of new organic linkers are crucial for tuning the properties of the resulting materials. scitechnol.comscirp.orgmdpi.com While direct use of this compound as a primary linker in MOF synthesis is not widely documented, its derivatives bearing coordinating groups like carboxylates could serve as functional linkers. The tolyl group can influence the framework's porosity and selectivity, while the ketone group could be a site for post-synthetic modification, allowing for the introduction of further functionalities.

The conjugated system in this compound also imparts photosensitive properties . The absorption of light can lead to electronic transitions and subsequent chemical reactions, making it a candidate for use in photoresponsive materials and as a component in photodynamic therapy research.

Derivatization Strategies for Enhancing Chemical Diversity

The chemical reactivity of this compound allows for a multitude of derivatization strategies, significantly expanding its chemical space and enabling the synthesis of a wide array of complex molecules.

Synthesis of Chalcone Analogues with Varied Aromatic Substituents

The classical method for synthesizing chalcones is the Claisen-Schmidt condensation , which involves the base-catalyzed reaction of an aldehyde with a ketone. libretexts.orggordon.edupearson.comfiveable.memiracosta.edu this compound is itself synthesized via the Claisen-Schmidt condensation of p-tolualdehyde and acetone (B3395972). By varying the ketone reactant, a diverse library of chalcone analogues can be prepared. For instance, reacting p-tolualdehyde with different substituted acetophenones would yield a range of chalcones with varied electronic and steric properties on one of the aromatic rings.

Reactant 1 (Aldehyde)Reactant 2 (Ketone)Product (Chalcone Analogue)
p-TolualdehydeAcetophenone (B1666503)1-Phenyl-3-(4-methylphenyl)prop-2-en-1-one
p-Tolualdehyde4'-Methoxyacetophenone1-(4-Methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one
p-Tolualdehyde4'-Nitroacetophenone1-(4-Nitrophenyl)-3-(4-methylphenyl)prop-2-en-1-one
p-Tolualdehyde2-Acetylnaphthalene1-(Naphthalen-2-yl)-3-(4-methylphenyl)prop-2-en-1-one

Transformation into Saturated Ketones and Alcohols

The carbon-carbon double bond and the carbonyl group in this compound are susceptible to reduction, leading to the formation of saturated ketones and alcohols.

Catalytic hydrogenation is a common method to reduce the double bond, yielding the corresponding saturated ketone, 4-(4-methylphenyl)butan-2-one (also known as p-methylbenzylacetone). nih.gov This transformation is typically achieved using catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

Further reduction of the carbonyl group in either the unsaturated or saturated ketone leads to the corresponding alcohol. For instance, the reduction of 4-(4-methylphenyl)butan-2-one would yield 4-(4-methylphenyl)butan-2-ol . Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reducing agent can sometimes allow for selective reduction of the carbonyl group while leaving the double bond intact, or vice versa.

Starting MaterialReactionProduct
This compoundCatalytic Hydrogenation (e.g., H₂/Pd-C)4-(4-Methylphenyl)butan-2-one
4-(4-Methylphenyl)butan-2-oneReduction (e.g., NaBH₄)4-(4-Methylphenyl)butan-2-ol
This compoundReduction (e.g., NaBH₄, under specific conditions)(E)-4-(4-methylphenyl)but-3-en-2-ol

Synthesis of Spiro Compounds and Fused Ring Systems

The α,β-unsaturated ketone functionality in this compound makes it an excellent Michael acceptor. wikipedia.orgmasterorganicchemistry.comchem-station.comyoutube.comlibretexts.org The Michael addition of a nucleophile to the β-carbon is a key step in the synthesis of various complex molecules, including spiro compounds and fused ring systems.

Spiro compounds , which contain two rings connected by a single common atom, can be synthesized from chalcones through tandem reactions. For example, the reaction of a chalcone with a suitable dinucleophile can lead to a Michael addition followed by an intramolecular cyclization to form a spirocyclic system.

The synthesis of fused ring systems from this compound often involves multi-step sequences initiated by reactions at the enone moiety. Cycloaddition reactions, such as the Diels-Alder reaction where the chalcone can act as a dienophile, can lead to the formation of six-membered rings. nih.gov Furthermore, the reaction of chalcones with various reagents can lead to the formation of a wide range of fused heterocyclic systems, including pyrazolines, pyrimidines, and benzodiazepines, which are of significant interest in medicinal chemistry. mdpi.combeilstein-journals.orgnih.gov

For instance, the reaction of this compound with hydrazine hydrate (B1144303) can yield a pyrazoline derivative. The initial Michael addition of hydrazine is followed by intramolecular cyclization and dehydration to form the stable five-membered heterocyclic ring fused to the aromatic system.

Environmental and Green Chemical Aspects of E 4 4 Methylphenyl but 3 En 2 One

Oxidative Degradation Pathways in Environmental Systems

Oxidative degradation is a major pathway for the removal of organic pollutants from the environment, driven by reactive oxygen species.

Hydroxyl radicals (•OH) are highly reactive and non-selective oxidants present in the atmosphere and in aquatic environments. The reaction of •OH with α,β-unsaturated ketones is expected to proceed primarily through the addition of the radical to the carbon-carbon double bond. This addition is typically the dominant pathway over hydrogen abstraction from the methyl groups. The resulting radical adduct can then undergo further reactions with oxygen to form peroxy radicals, leading to a cascade of oxidation products, including smaller carbonyl compounds and carboxylic acids.

Table 2: Predicted Initial Steps in the Hydroxyl Radical-Initiated Oxidation of (E)-4-(4-methylphenyl)but-3-en-2-one

ReactantProposed MechanismInitial Product
This compound + •OHAddition to the C=C double bondHydroxyalkyl radical

Ozone (O3) is another important oxidant in both atmospheric and aqueous environments. The reaction of ozone with the carbon-carbon double bond of this compound is expected to be a significant degradation pathway. This ozonolysis reaction proceeds through the formation of a primary ozonide, which then decomposes to form a Criegee intermediate and a carbonyl compound. In aqueous environments, these intermediates can be further hydrolyzed to form aldehydes and carboxylic acids.

Advanced Oxidation Processes (AOPs) generate highly reactive species like hydroxyl radicals in a more controlled and efficient manner, often using combinations of oxidants like ozone or hydrogen peroxide with UV light or catalysts. AOPs are effective in degrading a wide range of organic pollutants, and it is anticipated that they would efficiently degrade this compound, ultimately leading to mineralization (conversion to CO2, water, and inorganic ions).

Biotransformation Pathways and Metabolites

Microorganisms such as bacteria and fungi play a crucial role in the degradation of organic compounds in soil and water. The biotransformation of chalcones can proceed through various pathways. tandfonline.commdpi.com

Reduction: A common biotransformation pathway for chalcones is the reduction of the α,β-unsaturated double bond to yield the corresponding dihydrochalcone. The carbonyl group can also be reduced to a secondary alcohol. These reductions are often stereoselective and are catalyzed by reductases found in various microorganisms. tandfonline.com

Hydroxylation and O-Demethylation: Fungi, in particular, are known to hydroxylate aromatic rings and perform O-demethylation reactions on substituted chalcones. acs.org For this compound, hydroxylation could occur on the p-tolyl ring.

Cyclization: Some microorganisms are capable of cyclizing chalcones to form flavanones, mimicking biosynthetic pathways found in plants. acs.orgscielo.org.mx

While specific metabolites from the biotransformation of this compound have not been identified in the literature, based on the metabolism of similar compounds, a range of products can be predicted.

Table 3: Predicted Biotransformation Products of this compound

Transformation PathwayPotential Metabolite(s)
Reduction of C=C double bond4-(4-methylphenyl)butan-2-one
Reduction of C=O group(E)-4-(4-methylphenyl)but-3-en-2-ol
Combined reduction4-(4-methylphenyl)butan-2-ol
Aromatic hydroxylation4-(4-methyl-hydroxyphenyl)but-3-en-2-one

Microbial Degradation Studies

As of the current body of scientific literature, specific studies detailing the complete microbial degradation of this compound, leading to the full mineralization (breakdown to carbon dioxide and water), have not been extensively reported. However, the potential for its degradation can be inferred from research on similar aromatic compounds.

The biodegradation of aromatic hydrocarbons by bacteria is a well-documented process. nih.gov Generally, the bacterial degradation of such compounds is initiated by the enzymatic introduction of hydroxyl groups onto the aromatic ring, a reaction catalyzed by oxygenase enzymes. nih.gov This is followed by cleavage of the aromatic ring, leading to the formation of aliphatic intermediates that can then enter central metabolic pathways, such as the Krebs cycle. nih.gov For ketones, a common microbial degradation strategy involves the insertion of an oxygen atom adjacent to the carbonyl group, a reaction similar to a chemical Baeyer-Villiger oxidation, which facilitates further breakdown. mdpi.com

Given that this compound possesses an aromatic p-tolyl group, it is plausible that microorganisms capable of degrading toluene (B28343) or other methylated aromatic compounds could initiate its breakdown. Bacteria, particularly from the genus Pseudomonas, are known for their versatile catabolic pathways for aromatic compounds. nih.gov The degradation would likely commence with the oxidation of the methyl group or hydroxylation of the benzene (B151609) ring, followed by ring cleavage. The aliphatic portion of the molecule would then be subsequently degraded.

While these general pathways provide a framework for the potential biodegradation of this compound, the absence of specific research highlights a gap in the understanding of its environmental persistence and amenability to bioremediation. Further studies are required to isolate and identify microbial consortia or pure strains capable of utilizing this compound as a carbon source and to elucidate the specific metabolic pathways involved.

Enzymatic Transformations of the Compound

The enzymatic transformation of this compound and structurally related α,β-unsaturated ketones (chalcones) has been a subject of interest in biocatalysis for the production of valuable chiral molecules. These transformations are typically reductions of either the carbon-carbon double bond or the carbonyl group, carried out by whole-cell biocatalysts like fungi and yeasts. These processes are valued in green chemistry as they often occur under mild conditions with high chemo-, regio-, and stereoselectivity. researchgate.netmdpi.com

One of the most widely used microorganisms for the reduction of ketones is baker's yeast (Saccharomyces cerevisiae). researchgate.net It contains a variety of reductase enzymes that can catalyze the asymmetric reduction of prochiral ketones to produce chiral alcohols, which are important building blocks in the pharmaceutical industry. researchgate.net Studies on compounds analogous to this compound have demonstrated the efficacy of S. cerevisiae. For instance, the chemoselective bioreduction of (1E,4E)-1,5-bis(4-methoxyphenyl)-1,4-pentadien-3-one using Saccharomyces cerevisiae resulted in the exclusive reduction of the carbon-carbon double bonds to yield the corresponding saturated ketone. nih.gov This indicates that the enzymatic machinery of the yeast can selectively target the α,β-unsaturated system.

Filamentous fungi are also potent biocatalysts for such transformations. nih.govresearchgate.net For example, endophytic fungi have been shown to mediate a variety of biotransformation reactions, including reductions. nih.gov The choice of microbial species can influence the outcome of the transformation. While some microorganisms, like S. cerevisiae in the aforementioned study, selectively reduce the C=C double bond, others may preferentially reduce the C=O group or reduce both functionalities. The specific enzymes within the microorganism, their substrate specificity, and the reaction conditions all play a crucial role in determining the final product.

The table below summarizes findings from enzymatic transformations of compounds structurally related to this compound.

SubstrateBiocatalystTransformation TypeProduct(s)
(1E,4E)-1,5-bis(4-methoxyphenyl)-1,4-pentadien-3-oneSaccharomyces cerevisiae (baker's yeast)Chemoselective reduction of C=C double bonds1,5-bis(4-methoxyphenyl)-3-pentanone nih.gov
Various prochiral ketonesSaccharomyces cerevisiae (baker's yeast)Asymmetric reduction of C=O groupChiral secondary alcohols researchgate.net
Benzalacetone and derivativesNot specifiedSynthesis of hydroxyl radical scavengersVarious derivatives usm.my

These enzymatic transformations represent a green alternative to traditional chemical synthesis for the production of specialty chemicals. They avoid the use of harsh reagents and often provide high enantioselectivity, a key requirement for many pharmaceutical applications.

Future Directions and Emerging Research Avenues for E 4 4 Methylphenyl but 3 En 2 One

Integration with Flow Chemistry and Microreactor Technologies

The synthesis of chalcones, including (E)-4-(4-methylphenyl)but-3-en-2-one, is traditionally accomplished via the Claisen-Schmidt condensation in batch reactors. mdpi.com However, this method can be associated with long reaction times and the use of corrosive catalysts. mdpi.comrsc.org The integration of flow chemistry and microreactor technologies presents a promising future for the synthesis of this compound, offering enhanced control, efficiency, and safety. stmjournals.commdpi.com

Microreactors provide a large surface-area-to-volume ratio, leading to rapid mixing and precise temperature control. mdpi.comepfl.ch These features are advantageous for optimizing reaction conditions and can lead to higher yields in shorter timeframes. ucl.ac.uk For the Claisen-Schmidt condensation, a key reaction for producing this compound, microreactor technology can facilitate rapid screening of reaction parameters to identify optimal synthetic conditions. mdpi.com

A significant advancement in this area is the development of "flow mechanochemistry" using screw extrusion reactors. rsc.org This solvent-free approach has been successfully applied to the Claisen-Schmidt condensation for chalcone (B49325) synthesis, offering a greener alternative to traditional methods that often rely on hazardous solvents and reagents like sodium hydroxide. rsc.org The potential application of this technology to the synthesis of this compound could lead to more sustainable and efficient production processes.

Furthermore, continuous-flow systems have been utilized for the selective deuteration of chalcone derivatives. nih.gov This highlights the potential of flow chemistry to perform highly specific chemical transformations on the chalcone scaffold, which could be extended to this compound for the creation of isotopically labeled standards or novel derivatives. The ability to couple different reaction steps in a continuous sequence within a microreactor setup also opens up possibilities for multi-step syntheses starting from simple precursors to generate complex molecules derived from this compound without isolating intermediates. ucl.ac.uk

Table 1: Advantages of Flow Chemistry for this compound Synthesis

FeatureAdvantageReference
Rapid Mixing Enhanced reaction rates and yields. mdpi.com
Precise Temperature Control Improved selectivity and reduced byproduct formation. mdpi.com
High Surface-to-Volume Ratio Efficient heat and mass transfer. epfl.ch
Solvent-Free Conditions Greener and more sustainable synthesis. rsc.org
Process Automation High-throughput screening and optimization of reaction conditions. mdpi.com

Development of Novel Catalytic Systems for Selective Transformations

The development of novel catalytic systems is a key area of research that promises to unlock new synthetic pathways and enhance the selectivity of reactions involving this compound. The α,β-unsaturated ketone moiety of this compound is a versatile functional group that can undergo a variety of transformations, including hydrogenations, epoxidations, and cycloadditions. acs.orgresearchgate.net

A significant area of interest is asymmetric catalysis, which allows for the synthesis of chiral molecules with high enantioselectivity. frontiersin.orgnih.gov For chalcone derivatives, BINOL-derived boro-phosphates have been successfully employed as catalysts for the asymmetric transfer hydrogenation of the carbon-carbon double bond. acs.org This methodology provides access to chiral dihydrochalcones, which are valuable building blocks in medicinal chemistry. Chiral phosphoric acids have also been investigated for the asymmetric reduction of trans-chalcones. acs.org The application of these catalytic systems to this compound could yield enantiomerically enriched products with potentially unique biological activities.

In addition to hydrogenation, the development of catalysts for other selective transformations is also a burgeoning field. For instance, catalytic asymmetric bromoamination of chalcones has been achieved, leading to the highly efficient synthesis of chiral α-bromo-β-amino ketone derivatives. nih.gov This demonstrates the potential to introduce multiple functional groups with stereocontrol across the double bond of this compound.

For the synthesis of the compound itself, sulfonic acid-functionalized ionic liquids are emerging as recyclable and highly active dual catalyst-solvent systems for the Claisen-Schmidt condensation. researchgate.net These catalysts offer a greener alternative to traditional acid and base catalysts and can be easily separated and reused, making the synthesis more sustainable. researchgate.net

Table 2: Emerging Catalytic Systems for Chalcone Transformations

Catalytic SystemTransformationPotential Application for this compoundReference
BINOL-derived boro-phosphates Asymmetric transfer hydrogenationSynthesis of chiral saturated ketones acs.org
Chiral phosphoric acids Asymmetric reductionSynthesis of chiral saturated ketones acs.org
Chiral amine catalysts Asymmetric bromoaminationSynthesis of chiral α-bromo-β-amino ketones nih.gov
Sulfonic acid-functionalized ionic liquids Claisen-Schmidt condensationGreener synthesis of the title compound researchgate.net

Advanced in situ Spectroscopic Monitoring of Reactions Involving the Compound

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. magritek.com For reactions involving this compound, advanced in situ spectroscopic techniques such as Raman and Nuclear Magnetic Resonance (NMR) spectroscopy are poised to play a crucial role in optimizing reaction conditions and ensuring product quality. acs.orgacs.org

Raman spectroscopy is a powerful tool for monitoring chemical transformations in real-time, as it provides information about the chemical composition of a material. spectroscopyonline.com It has been successfully used to monitor the Claisen-Schmidt condensation reaction for the synthesis of other chalcones. acs.org By tracking the disappearance of reactant peaks and the appearance of product peaks, the reaction progress can be followed, and the influence of reaction parameters such as temperature and catalyst concentration can be assessed. acs.org This technique could be readily applied to the synthesis of this compound to optimize the process and identify any potential side reactions. acs.org The integration of Raman spectroscopy with microwave-promoted synthesis also offers a method for rapid reaction optimization. researchgate.net

NMR spectroscopy is another powerful technique for reaction monitoring, providing detailed structural information about the species present in a reaction mixture. magritek.com In the context of the Claisen-Schmidt condensation, in situ NMR can be used to visualize the kinetic profiles of reactants, products, and even reaction intermediates that may not be observable by other methods. magritek.com For the synthesis of this compound, this would allow for a deeper understanding of the reaction mechanism and the factors that influence the formation of the desired product. Furthermore, NMR spectroscopy has been employed to study the transmission of electronic effects through the chalcone backbone, which can provide valuable information for the design of new derivatives with tailored properties. acs.org

Table 3: In situ Spectroscopic Techniques for Reaction Monitoring

TechniqueInformation GainedRelevance to this compoundReference
Raman Spectroscopy Real-time compositional changes, reaction kinetics.Optimization of synthesis, identification of side reactions. acs.orgspectroscopyonline.com
NMR Spectroscopy Detailed structural information, kinetic profiles of all species, observation of intermediates.Mechanistic understanding, optimization of reaction conditions. magritek.comacs.org
Saturation Transfer Difference (STD) NMR Ligand-protein interactions.Studying interactions with biological targets. mdpi.com

Machine Learning and AI in Predicting Reactivity and Designing Derivatives

Machine learning (ML) and artificial intelligence (AI) are rapidly transforming the field of chemistry by enabling the prediction of molecular properties and the design of new molecules with desired characteristics. arxiv.orgarxiv.org For this compound, these computational approaches offer a powerful toolkit for predicting its reactivity, designing novel derivatives, and screening for potential applications. nih.gov

One of the key applications of ML in this context is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models can correlate the structural features of chalcone derivatives with their biological activities, such as their potential as enzyme inhibitors. arxiv.orgresearchgate.net By training ML models on existing data, it is possible to predict the activity of new, untested derivatives of this compound, thereby accelerating the discovery of new drug candidates. nih.gov For example, ML models based on the random forest algorithm have been used to screen large libraries of chalcones for their potential as EGFR-TK inhibitors in cancer therapy. nih.gov

Beyond predicting biological activity, ML can also be used to predict fundamental electronic properties of molecules, which in turn can be correlated with their reactivity and other characteristics. arxiv.org Researchers have used ML to analyze the electronic structures of chalcones and identify descriptors that are predictive of their anticholinesterase activity. arxiv.orgarxiv.org This approach could be used to design derivatives of this compound with optimized electronic properties for a specific application.

Virtual screening, often powered by ML and molecular docking simulations, is another powerful tool for drug discovery. hilarispublisher.comresearchgate.net Large virtual libraries of chalcone derivatives can be rapidly screened against biological targets to identify promising lead compounds. hilarispublisher.com This in silico approach can significantly reduce the time and cost associated with experimental screening. researchgate.net

Table 4: Applications of Machine Learning and AI in Chalcone Research

ApplicationDescriptionRelevance to this compoundReference
QSAR Modeling Predicts biological activity based on molecular structure.Design of new derivatives with enhanced therapeutic potential. nih.gov
Prediction of Electronic Properties Correlates electronic structure with reactivity and biological activity.Design of derivatives with tailored electronic characteristics. arxiv.org
Virtual Screening Rapidly screens large libraries of compounds against biological targets.Identification of new potential applications and lead compounds. nih.govhilarispublisher.com
Drug-likeness Prediction Assesses the pharmacokinetic properties of potential drug candidates.Prioritization of derivatives for synthesis and further testing. nih.gov

Exploration of New Material Applications Beyond Current Scope

The unique chemical structure of chalcones, featuring a conjugated α,β-unsaturated carbonyl system, makes them attractive building blocks for the development of new materials with interesting optical, thermal, and electronic properties. researchgate.net While much of the research on this compound has focused on its biological activities, there is a growing interest in exploring its potential in material science. stmjournals.com

One promising area is the development of chalcone-based polymers. researchgate.net These polymers can exhibit a range of interesting properties, including non-linear optical (NLO) behavior, which is important for applications in photonics and optoelectronics. researchgate.net The presence of donor and acceptor groups in conjugation with the carbonyl group can enhance the NLO properties of chalcones. researchgate.net Furthermore, chalcone derivatives can be incorporated into side-chain liquid crystalline polymers, which have potential applications in displays and optical data storage. tandfonline.com The synthesis of polymers with chalcone moieties in the side chain has been shown to result in materials with smectic liquid crystalline phases. tandfonline.com

Chalcone derivatives have also been investigated as photoinitiators for various types of polymerization reactions, including free radical, cationic, and thiol-ene polymerizations. rsc.org Their ability to initiate polymerization upon exposure to visible light makes them attractive for applications in coatings, adhesives, and 3D printing. rsc.org

The reactivity of the chalcone scaffold also lends itself to the synthesis of more complex molecular architectures. For example, chalcones can participate in Diels-Alder reactions to form new cyclic compounds, which can then be polymerized via ring-opening metathesis polymerization (ROMP) to create fluorescent polymers. researchgate.net The exploration of these and other polymerization strategies with this compound could lead to the development of novel materials with tailored properties.

Table 5: Potential Material Applications of Chalcone Derivatives

Application AreaProperty/MechanismRelevance to this compoundReference
Non-Linear Optics Conjugated π-system with donor-acceptor groups.Development of materials for photonics and optoelectronics. researchgate.net
Liquid Crystals Incorporation into side-chain polymers.Creation of materials for displays and data storage. tandfonline.com
Photoinitiators Initiation of polymerization upon light exposure.Use in coatings, adhesives, and 3D printing. rsc.org
Fluorescent Polymers Polymerization of Diels-Alder adducts.Development of novel fluorescent materials. researchgate.net
Corrosion Inhibitors Adsorption onto metal surfaces.Protection of metals from corrosion. researchgate.net

Q & A

Q. What are the most efficient synthetic routes for (E)-4-(4-methylphenyl)but-3-en-2-one in academic research?

The Claisen-Schmidt condensation between 4-methylbenzaldehyde and acetone under basic conditions is a widely used method. Microwave-assisted synthesis significantly improves reaction efficiency, achieving yields up to 80% in reduced time (e.g., 10–15 minutes) . Optimization involves adjusting NaOH concentration, solvent ratios, and microwave irradiation parameters.

Q. How can researchers characterize the purity and stereochemistry of this compound?

Gas chromatography-mass spectrometry (GC-MS) is critical for confirming molecular weight and purity, with characteristic fragmentation patterns (e.g., m/z 174 for [M]⁺) . Nuclear magnetic resonance (NMR) spectroscopy, particularly 1^1H and 13^13C, resolves stereochemistry and confirms the (E)-configuration via coupling constants (J = 16 Hz for trans-vinylic protons) .

Q. What natural sources or biological systems produce this compound?

The compound has been isolated from Narthecium ossifragum fruits, where it co-occurs with flavonoids and chroman derivatives. Extraction protocols typically involve methanol or ethanol maceration followed by silica gel chromatography . Its presence in plants suggests roles in secondary metabolism, potentially as a phytoalexin or signaling molecule.

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

Single-crystal X-ray diffraction using programs like SHELXL provides unambiguous confirmation of bond lengths, angles, and packing interactions. For example, the conjugated enone system shows planar geometry, with C=C bond lengths averaging 1.34 Å . Hydrogen-bonding networks can be analyzed using graph set theory to predict supramolecular assembly .

Q. What strategies address contradictions in bioactivity data for this compound derivatives?

Discrepancies in cytotoxicity or enzyme inhibition assays often arise from impurities or stereochemical variations. Cross-validate results using orthogonal methods:

  • High-performance liquid chromatography (HPLC) to verify compound integrity .
  • Computational docking (e.g., AutoDock Vina) to model interactions with target proteins .
  • Comparative studies with synthetic analogs to isolate structure-activity relationships .

Q. How is this compound utilized in multi-step synthesis of bioactive molecules?

The α,β-unsaturated ketone serves as a Michael acceptor in organocatalytic cascades. For example, it reacts with benzimidazole carbaldehydes to form curcumin mimics with anti-inflammatory properties . Optimize regioselectivity using proline-based catalysts and control reaction temperature (0–25°C) to minimize side products .

Q. What role does this compound play in metabolomics or biomarker discovery?

In watermelon (Citrullus lanatus), this compound correlates with sugar content and genetic markers (e.g., SNP clusters on chromosome 2), suggesting utility as a volatile biomarker for fruit quality. Integrate gas chromatography–olfactometry (GC-O) and genome-wide association studies (GWAS) to validate such links .

Methodological Considerations Table

Research Aspect Recommended Techniques Key Parameters References
Synthesis Microwave-assisted Claisen-Schmidt reactionNaOH (20%), acetone solvent, 50–100 W irradiation
Structural Analysis X-ray crystallography (SHELXL)Mo Kα radiation, R-factor < 0.05
Bioactivity Screening Cytotoxicity assays (MTT), molecular dockingIC₅₀ values, binding affinity (ΔG kcal/mol)
Natural Product Isolation Column chromatography, GC-MSSilica gel (60–120 mesh), He carrier gas

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.